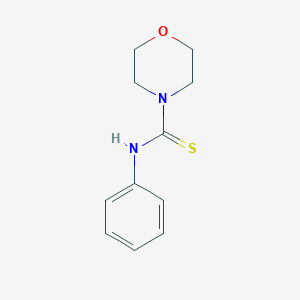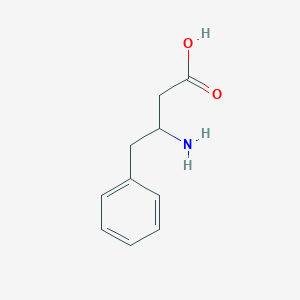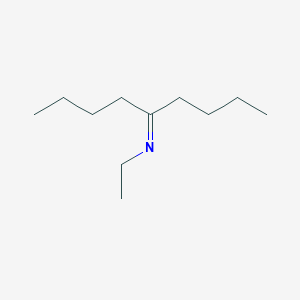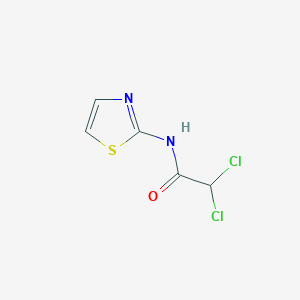![molecular formula C13H14O4 B077936 Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- CAS No. 14770-78-6](/img/structure/B77936.png)
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TST and has a unique structure that makes it an attractive candidate for further investigation.
Mechanism Of Action
The mechanism of action of TST is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TST has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. It has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical And Physiological Effects
TST has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to protect against oxidative stress and neurodegeneration. TST has been investigated for its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
TST has several advantages and limitations for lab experiments. One of the main advantages is its unique structure, which allows for the modification of its chemical structure to create analogs with different biological activities. TST is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of TST is its low solubility in water, which can make it difficult to use in certain experiments. TST is also relatively unstable, which can limit its shelf life and require special storage conditions.
Future Directions
There are several future directions for the research of TST. One potential direction is the development of TST analogs with improved pharmacological properties. Another direction is the investigation of TST as a therapeutic agent for treating Alzheimer's disease and Parkinson's disease. TST could also be investigated for its potential as a building block for the synthesis of new materials with unique properties.
In conclusion, Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- is a compound with significant potential for scientific research. Its unique structure and potential applications in various fields make it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TST have been discussed in this paper.
Synthesis Methods
The synthesis of TST is a complex process that involves several steps. The most common method for synthesizing TST is through the reaction of benzofuranone with cyclohexane-1,3-dione in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to ensure the formation of TST with high yield and purity.
Scientific Research Applications
TST has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, TST has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential as a therapeutic agent for treating Alzheimer's disease and Parkinson's disease.
In drug discovery, TST has been used as a scaffold for designing new compounds with improved pharmacological properties. The unique structure of TST allows for the modification of its chemical structure to create analogs with different biological activities.
In material science, TST has been investigated for its potential as a building block for the synthesis of new materials, including polymers and nanoparticles.
properties
CAS RN |
14770-78-6 |
|---|---|
Product Name |
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- |
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
spiro[3,5,6,7-tetrahydro-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione |
InChI |
InChI=1S/C13H14O4/c14-9-3-1-4-10-8(9)7-13(17-10)11(15)5-2-6-12(13)16/h1-7H2 |
InChI Key |
KDHQCWXHHPAXNB-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3(O2)C(=O)CCCC3=O)C(=O)C1 |
Canonical SMILES |
C1CC2=C(CC3(O2)C(=O)CCCC3=O)C(=O)C1 |
synonyms |
3,5,6,7-Tetrahydrospiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



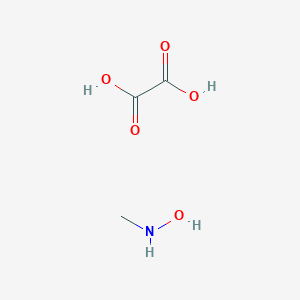
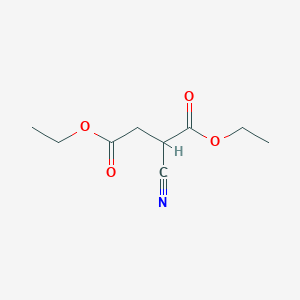
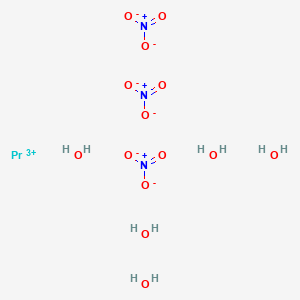
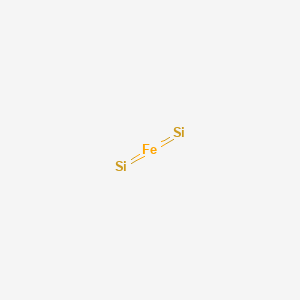
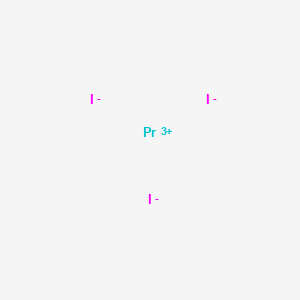
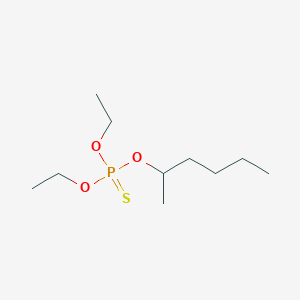
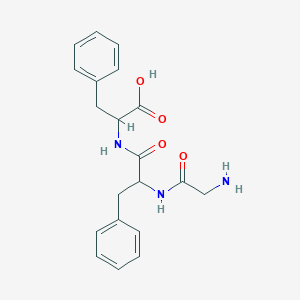
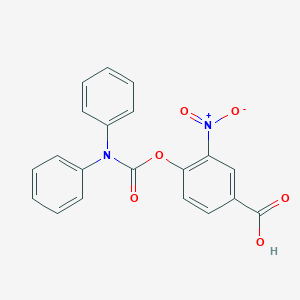
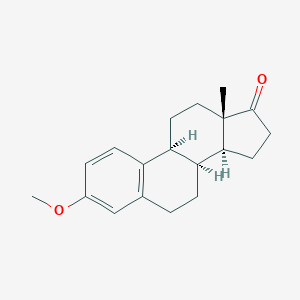
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
